molecular formula C18H16N2O3S B15087764 2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide

2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide

Cat. No.: B15087764
M. Wt: 340.4 g/mol
InChI Key: SVUXKMLYAUBQSZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acylation: The thiazole derivative is then acylated with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide: is similar to other thiazole derivatives such as:

Uniqueness

The unique combination of the methoxyphenyl and thiazole moieties in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3-yl)acetamide

InChI

InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-17(21)19-20-16(12-24-18(20)22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

SVUXKMLYAUBQSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=CC=C3

Origin of Product

United States

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